4-(4-Nitrophenyl)-6-(thiophen-2-yl)pyrimidin-2-amine
CAS No.: 1237747-15-7
Cat. No.: VC11712472
Molecular Formula: C14H10N4O2S
Molecular Weight: 298.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1237747-15-7 |
|---|---|
| Molecular Formula | C14H10N4O2S |
| Molecular Weight | 298.32 g/mol |
| IUPAC Name | 4-(4-nitrophenyl)-6-thiophen-2-ylpyrimidin-2-amine |
| Standard InChI | InChI=1S/C14H10N4O2S/c15-14-16-11(8-12(17-14)13-2-1-7-21-13)9-3-5-10(6-4-9)18(19)20/h1-8H,(H2,15,16,17) |
| Standard InChI Key | FVSPQJYZELNCMH-UHFFFAOYSA-N |
| SMILES | C1=CSC(=C1)C2=NC(=NC(=C2)C3=CC=C(C=C3)[N+](=O)[O-])N |
| Canonical SMILES | C1=CSC(=C1)C2=NC(=NC(=C2)C3=CC=C(C=C3)[N+](=O)[O-])N |
Introduction
4-(4-Nitrophenyl)-6-(thiophen-2-yl)pyrimidin-2-amine is a synthetic organic compound that belongs to the pyrimidine class, which is a group of heterocyclic aromatic organic compounds. Pyrimidines are similar to benzene and pyridine, but with nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is particularly interesting due to its unique structural features, including a nitrophenyl group and a thiophenyl group attached to the pyrimidine ring.
Synthesis
The synthesis of 4-(4-Nitrophenyl)-6-(thiophen-2-yl)pyrimidin-2-amine typically involves condensation reactions between appropriate precursors. For example, it might involve the reaction of a nitrophenyl derivative with a thiophen-2-yl derivative in the presence of a suitable catalyst or under specific conditions to form the pyrimidine ring.
Biological Activity
Pyrimidine derivatives are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. While specific data on 4-(4-Nitrophenyl)-6-(thiophen-2-yl)pyrimidin-2-amine is limited, similar compounds have shown promising results in these areas. The nitro group can enhance the compound's ability to interact with biological targets, potentially increasing its efficacy as a therapeutic agent.
Research Findings
| Compound | Biological Activity | Method of Evaluation |
|---|---|---|
| Pyrimidine Derivatives | Antimicrobial, Antiviral, Anticancer | Agar diffusion, broth dilution, cell culture assays |
| Thiophene-containing compounds | Antimicrobial, Anti-inflammatory | Agar diffusion, animal models |
The table highlights the potential biological activities of pyrimidine derivatives and thiophene-containing compounds, which could be relevant to 4-(4-Nitrophenyl)-6-(thiophen-2-yl)pyrimidin-2-amine.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume